
Structural basis of Pomotrelvir binding to SARS-
CoV-2 main protease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pomotrelvir

Cat. No.: B12783405 Get Quote

An In-depth Technical Guide on the Structural Basis of Pomotrelvir Binding to SARS-CoV-2

Main Protease

Introduction
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life

cycle, responsible for processing viral polyproteins into functional units required for replication.

[1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime

target for antiviral drug development.[1][4][5][6][8] Pomotrelvir (also known as PBI-0451) is a

novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed

by Pardes Biosciences, it was designed through structure-based methods to be a potent and

selective antiviral agent.[1][10] This document provides a detailed technical overview of the

structural interactions, binding kinetics, and experimental methodologies used to characterize

the binding of Pomotrelvir to the SARS-CoV-2 Mpro.

Structural Basis of Interaction
The co-crystal structure of Pomotrelvir bound to the SARS-CoV-2 Mpro has been resolved at

a resolution of 2.15 Å.[1][10] The analysis reveals that Pomotrelvir binds to the active site

located in the cleft between domains I and II of the protease.[11]

A key feature of this interaction is the formation of a covalent adduct between the nitrile

"warhead" of Pomotrelvir and the catalytic cysteine residue (Cys145) of Mpro.[1] This results

in a thioimidate with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly
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inhibiting the enzyme's proteolytic activity.[1][10] This mechanism of covalent modification of

the catalytic cysteine is a hallmark of many Mpro inhibitors.[1][4][12] The inhibitor occupies the

S1, S2, and S4 subsites of the protease's substrate-binding pocket.[11]

Quantitative Data
The efficacy and selectivity of Pomotrelvir have been quantified through various enzymatic

and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of Pomotrelvir against
Coronavirus Main Proteases

Virus Strain IC₅₀ (nM)

SARS-CoV-2 (WT) 24[1][9]

SARS-CoV-2 (P132H) 34[1]

SARS-CoV 379[1]

MERS-CoV 134[1]

CoV-229E 61[1]

CoV-OC43 114[1]

CoV-HKU1 185[1]

CoV-NL63 114[1]

Table 2: Inhibitory Activity and Selectivity of Pomotrelvir
against Human Proteases
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Protease Kᵢ (µM)
Selectivity Fold (> vs.
SARS-CoV-2 Mpro Kᵢ of 2.7
nM)

Cathepsin S 0.445 165[1]

Cathepsin K 0.289 107[1]

Cathepsin B 1.27 470[1]

Cathepsin L 7.4 2,740[1]

Caspase-2, Chymotrypsin C,

Elastase, Thrombin
> 100 > 37,000[1]

Caspase 3, Calpain 1,

Cathepsin D, Dipeptidyl

peptidase IV

> 30 > 11,000[1]

Table 3: Antiviral Activity of Pomotrelvir in Cell-Based
Assays

Cell Line /
Assay Type

Virus EC₅₀ (nM) CC₅₀ (µM)
Selectivity
Index
(CC₅₀/EC₅₀)

iPS-AT2 cells SARS-CoV-2 36[10] >90 >500[10]

A549-hACE2

cells (NLuc

Assay)

SARS-CoV-2 23[10] >90 >500[10]

Huh7 cells

(Replicon Assay)
SARS-CoV-2 36[10] >90 >500[10]

Infectious Virus

CPE Assay
CoV-229E 180[1][10] >10 >56[10]

Infectious Virus

CPE Assay
CoV-OC43 380[1][10] >30 >79[10]
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Table 4: Crystallographic Data for Pomotrelvir-SARS-
CoV-2 Mpro Complex

Parameter Value

Data collection

Resolution (Å) 2.15[1]

Refinement

R-work / R-free Data not available in search results

No. of non-hydrogen atoms Data not available in search results

Bond Analysis

Covalent C-S distance (Å) 1.79[1][10]

Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the main protease.

Assay Components: The reaction mixture typically includes recombinant SARS-CoV-2 Mpro

enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1 µM of FAM-TSAVLQSGFRK-

NH2), and the test inhibitor (Pomotrelvir) at varying concentrations.[1][13]

Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the

enzyme-inhibitor mixture. The components are incubated at a controlled temperature.

Detection: The cleavage of the substrate by Mpro is measured over time. A common method

is microfluidic capillary electrophoresis, which separates the cleaved product from the intact

substrate.[1][13]

Data Analysis: Progress curves are generated by plotting the percentage of substrate

conversion against time.[13] The initial reaction velocities are determined from these curves.

Parameter Calculation: To determine the inhibition constant (Ki), data are globally fitted to the

Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a
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competitive inhibition model.[1][13] For IC₅₀ values, endpoint assays are performed, and the

inhibitor concentration that reduces enzyme activity by 50% is calculated.

Protein Expression and Crystallography
This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with

an inhibitor.

Protein Expression and Purification: The gene for SARS-CoV-2 Mpro is cloned into an

expression vector and transformed into a suitable host, such as E. coli.[14] The protein is

overexpressed, often induced by IPTG, and then purified using chromatography techniques

to achieve high purity.[14]

Crystallization:

Complex Formation: The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor

(Pomotrelvir) to allow complex formation.[15]

Screening: Crystallization conditions are screened using techniques like sitting-drop or

hanging-drop vapor diffusion.[15] This involves mixing the protein-inhibitor solution with

various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits).

[15]

Crystal Growth: Crystals typically appear within a few hours to days.[15]

X-ray Diffraction Data Collection:

Cryo-protection: Crystals are flash-frozen in liquid nitrogen to prevent radiation damage

during data collection.[15]

Data Collection: X-ray diffraction data is collected at a synchrotron light source.[8][16]

Structure Determination and Refinement: The collected diffraction data is processed to

determine the three-dimensional electron density map of the protein-inhibitor complex. The

atomic model is then built into this map and refined to yield the final crystal structure.

Cell-Based Antiviral Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10649086/
https://www.researchgate.net/figure/Characterization-of-pomotrelvir-PBI-0451-inhibition-of-SARS-CoV-2-Mpro-in-enzyme_fig2_374513857
https://pmc.ncbi.nlm.nih.gov/articles/PMC8784426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8784426/
https://www.benchchem.com/product/b12783405?utm_src=pdf-body
https://www.pubcompare.ai/protocol/gNfur4sBwGXEOgesReX-/
https://www.pubcompare.ai/protocol/gNfur4sBwGXEOgesReX-/
https://www.pubcompare.ai/protocol/gNfur4sBwGXEOgesReX-/
https://www.pubcompare.ai/protocol/gNfur4sBwGXEOgesReX-/
https://www.pubcompare.ai/protocol/gNfur4sBwGXEOgesReX-/
https://dgk-home.de/x-ray-crystallography-sars-cov-2/
https://thesis.unipd.it/handle/20.500.12608/63023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These assays determine the efficacy of the inhibitor in a cellular context.

Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or

Huh7) are cultured in appropriate media.[10]

Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and

simultaneously treated with various concentrations of Pomotrelvir.[10]

Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of

viral replication is measured.[9] Methods include:

Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc),

where luminescence is proportional to viral replication.[10]

qRT-PCR: Quantifying viral RNA levels.[10]

Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction

in CPE indicates antiviral activity.[1][17]

Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of

Pomotrelvir to measure its toxicity (CC₅₀) by assessing cell viability.[1]

Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal

cytotoxic concentration (CC₅₀) are calculated from dose-response curves. The selectivity

index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.
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Caption: Pomotrelvir covalently binds to the catalytic cysteine of Mpro, blocking polyprotein

cleavage.

Experimental Workflow for Mpro-Inhibitor Co-
crystallization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12783405?utm_src=pdf-body-img
https://www.benchchem.com/product/b12783405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Production

Crystallization

Structure Determination

Mpro Gene Expression
(E. coli)

Protein Purification
(Chromatography)

Incubate Mpro with
Pomotrelvir

Vapor Diffusion
Screening

Crystal Growth

Cryo-cooling
(Liquid Nitrogen)

X-ray Diffraction
Data Collection

Structure Solution
& Refinement

Protein Data Bank
Deposition

Final Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12783405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an

inhibitor.

Selectivity Profile of Pomotrelvir
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Caption: Pomotrelvir demonstrates high selectivity for viral Mpro over key human proteases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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